molecular formula C7H13NS2 B1598332 2-Thiazoline, 2-butylthio- CAS No. 69390-14-3

2-Thiazoline, 2-butylthio-

Cat. No.: B1598332
CAS No.: 69390-14-3
M. Wt: 175.3 g/mol
InChI Key: ATSNNLQPZFXLMD-UHFFFAOYSA-N
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Description

Overview of Five-Membered Nitrogen and Sulfur Heterocycles

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements as members of their rings, are fundamental in many areas of science, including medicinal chemistry and materials science. wikipedia.orgnih.gov Among these, five-membered heterocyclic compounds are particularly significant. nih.gov These rings can contain one or more heteroatoms, which are atoms other than carbon. jove.com

Five-membered heterocycles containing both nitrogen and sulfur atoms, such as thiazoles and isothiazoles, are a notable class. wikipedia.orgresearchgate.net These compounds are considered derivatives of cyclopentadienyl (B1206354) compounds where a "-CH=" group is replaced by a nitrogen atom. nih.gov The aromaticity of these systems is conferred by the distribution of six π electrons over the five sp2 hybridized atoms. nih.gov Thiazole (B1198619), a key five-membered heterocycle with sulfur and nitrogen, is a core scaffold in many natural and synthetic compounds. researchgate.net

Significance of 2-Thiazolines in Organic Synthesis and Heterocyclic Chemistry

2-Thiazolines, also known as 4,5-dihydrothiazoles, are five-membered heterocycles with wide-ranging applications in organic synthesis and medicinal chemistry. researchgate.net They serve as important building blocks for the synthesis of various organic molecules, including aldehydes, ketones, thiazoles, and β-amino thiols. researchgate.netnih.gov Their utility has seen a significant increase, particularly in the realms of synthesis and catalysis. rsc.orgrsc.org

The reactivity of 2-thiazolines stems from the presence of nucleophilic centers on the nitrogen and sulfur atoms and an electrophilic center on the carbon of the C=N bond. nih.gov This versatile reactivity makes them valuable reagents. nih.gov Furthermore, chiral 2-thiazolines are employed as auxiliaries or building blocks in asymmetric synthesis, enabling the creation of complex chiral structures. nih.gov They are also used as ligands in transition metal-catalyzed reactions. nih.gov

Historical Development of Research on 2-Alkylthio-2-Thiazolines

Research into thiazoline (B8809763) derivatives has a long history, with significant advancements in their synthesis and application over the years. The study of 4-thiazolidones, related compounds, began in the early 20th century, and by the 1960s, there was a notable increase in research into their medicinal and pharmacological properties. researchgate.net

The development of synthetic methodologies for 2-thiazolines has been a key focus. sci-hub.se Traditional methods include the condensation of aminothiols with various reagents like nitriles, aldehydes, and carboxylic acids. sci-hub.se More recent research has focused on developing more efficient and stereoselective synthetic routes. sci-hub.se The quaternization of 2-alkylthio-2-thiazolines to form 3-alkyl-2-alkylthio-2-thiazolinium salts has also been an area of study. researchgate.net

Contextualization of 2-Butylthio-2-Thiazoline within the 2-Alkylthio-2-Thiazoline Class

2-Butylthio-2-thiazoline is a specific member of the 2-alkylthio-2-thiazoline class of compounds. This class is characterized by a 2-thiazoline core with an alkylthio group attached to the second position of the ring. The "butylthio" substituent indicates the presence of a butyl group attached to the sulfur atom.

The general structure of 2-alkylthio-2-thiazolines makes them interesting for various chemical transformations. For instance, the thiazoline ring in related fused systems can be opened via S-alkylation when treated with alkyl halides. acs.orgnih.govacs.org This reactivity highlights the potential of the 2-alkylthio-2-thiazoline scaffold in synthetic chemistry.

Below is a table detailing some of the key properties of 2-Butylthio-2-thiazoline.

PropertyValue
CAS Number 69390-14-3
Molecular Formula C7H13NS2
Molecular Weight 175.308 g/mol
Boiling Point 266 °C
Flash Point 115 °C
Density 1.17 g/cm³
This data is compiled from various chemical databases. echemi.comechemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylsulfanyl-4,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS2/c1-2-3-5-9-7-8-4-6-10-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSNNLQPZFXLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219511
Record name 2-Thiazoline, 2-butylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69390-14-3
Record name 2-Thiazoline, 2-butylthio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069390143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiazoline, 2-butylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Thiazoline, 2 Butylthio and Analogues

Direct Synthesis Approaches to 2-Alkylthio-2-Thiazolines

Direct synthetic methods focus on the formation of the thiazoline (B8809763) ring and the concurrent or subsequent installation of the alkylthio group. These are often the most efficient pathways to the target compounds.

The condensation of molecules containing both an amine and a thiol functional group is a fundamental approach to forming the thiazoline ring. nih.gov

One such pathway involves the reaction between α-aminonitriles and aminothiols like cysteine. mdpi.com This process can occur in aqueous conditions, with the reaction rate being dependent on pH, and leads to the formation of a thiazoline intermediate that may subsequently hydrolyze. mdpi.com Another sophisticated method is the enantioselective synthesis starting from amino acids, such as L-threonine. nih.govewha.ac.kr In this multi-step approach, a thioamide intermediate is formed and then cyclized using dehydrating agents like diethylaminosulfur trifluoride (DAST) or the Burgess reagent to yield the thiazoline core. nih.govewha.ac.kr

A more recent development in this area is a catalyst-free, click-like reaction between a 1,2-aminothiol (such as an N-terminal cysteine) and a 2-cyanopyridine. iris-biotech.de This bioorthogonal reaction proceeds efficiently in aqueous solutions at physiological pH, driven by the release of ammonia (B1221849) to form a stable 2-thiazoline product. iris-biotech.de

Table 1: Overview of Cyclization-Based Syntheses of Thiazoline Scaffolds

Precursor 1 Precursor 2 Key Reagents/Conditions Product Type Reference(s)
α-Aminonitrile Cysteine (Aminothiol) Aqueous solution, pH 4-8 2-Substituted Thiazoline mdpi.com
Thioamide from L-Threonine - DAST or Burgess Reagent Chiral Thiazoline nih.govewha.ac.kr

A highly common and direct route to 2-alkylthio-2-thiazolines is the S-alkylation of 2-mercaptothiazoline (B133348) (2-MT). mdpi.com 2-MT exists in tautomeric equilibrium with 1,3-thiazolidine-2-thione. chemicalbook.comnih.gov The reaction is a nucleophilic substitution where the sulfur atom of the deprotonated 2-MT acts as a nucleophile, attacking an alkylating agent like butyl bromide to form the desired C-S bond. nih.gov

The 2-mercaptothiazoline precursor itself is accessible through established methods, such as the reaction of ethanolamine (B43304) with carbon disulfide under heat and pressure, a process that can yield the product in high purity. google.com An alternative synthesis for the precursor involves reacting ethylene (B1197577) imines with carbon disulfide in a closed vessel at temperatures above 100°C. google.com

This alkylation approach is versatile and widely applicable for preparing a range of 2-alkylthio derivatives. mdpi.com The efficiency of the reaction is high, particularly with reactive alkylating agents like benzylic or allylic bromides, but proceeds readily with simple alkyl halides as well. nih.gov

Table 2: Synthesis of 2-butylthio-2-thiazoline via Alkylation

Precursor Alkylating Agent Base/Solvent (Typical) Product Reference(s)
2-Mercaptothiazoline 1-Bromobutane NaH or K₂CO₃ / DMF or THF 2-Thiazoline, 2-butylthio- mdpi.comnih.gov

Copper catalysts are known to facilitate the formation of carbon-heteroatom bonds, including C–S bonds. nih.govresearchgate.net While direct examples for 2-butylthio-2-thiazoline are specialized, the principle has been demonstrated in the synthesis of related sulfur-containing heterocycles. For instance, copper(II) salts like CuCl₂ have been used to catalyze the tandem cyclization of specific isothiocyanates with phosphites to form 4H-benzo[d] ewha.ac.krnih.govthiazin-2-yl phosphonates. nih.gov This process highlights the role of a Lewis acidic copper catalyst, in combination with a base, to mediate the indispensable C–S bond formation during the cyclization cascade. nih.gov The broader utility of copper in promoting Chan-Lam and Ullmann-type couplings for C-S bond formation suggests its potential application in novel synthetic designs for 2-alkylthio-2-thiazolines. researchgate.net

Indirect Synthetic Pathways Involving 2-Thiazoline, 2-butylthio- Formation

Indirect routes involve the transformation of an existing heterocyclic core into the desired 2-alkylthio-2-thiazoline. These methods rely on the chemical modification of a pre-formed ring system.

An indirect strategy involves starting with a 2-thiazoline ring that bears a suitable leaving group at the 2-position. This group can then be displaced by a butylthiolate nucleophile. Drawing parallels from the chemistry of related heterocycles, a sulfone group can serve as a versatile reactive tag. nih.govresearchgate.net A hypothetical precursor, such as 2-(butylsulfonyl)-2-thiazoline, could undergo a nucleophilic aromatic-like substitution (SNAr) reaction with sodium butylthiolate. This would involve the attack of the thiolate on the C2 carbon of the thiazoline ring and subsequent displacement of the sulfonyl group to yield 2-butylthio-2-thiazoline. This approach leverages the ability to functionalize heterocyclic scaffolds through the introduction and substitution of good leaving groups. nih.gov

Transforming a different but related heterocycle into the target thiazoline is another potential indirect pathway.

One theoretical approach is the chemical reduction of a 2-(butylthio)thiazole. Thiazoles are aromatic counterparts to thiazolines. Selective reduction of the endocyclic double bond of 2-(butylthio)thiazole, for instance through catalytic hydrogenation, could yield the corresponding 2-(butylthio)-2-thiazoline. However, controlling the selectivity of this reduction to avoid over-reduction or ring cleavage would be a significant synthetic challenge.

Alternatively, derivatization from a six-membered thiazine (B8601807) ring could be considered. While synthetically challenging, ring contraction reactions are a known strategy in heterocyclic chemistry. A 2-(butylthio)thiazine, which can be synthesized with high yield, could theoretically undergo a ring contraction to form the five-membered thiazoline ring, although specific methodologies for this particular transformation are not prominently documented. nih.gov

Green Chemistry Approaches in 2-Thiazoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like 2-thiazolines. These approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as atom economy, use of safer solvents and reagents, and energy efficiency. The synthesis of the 2-thiazoline ring via these methods represents a significant advancement over traditional protocols that often require harsh conditions, toxic catalysts, and lengthy reaction times. scispace.com

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free synthesis, also known as solid-state or neat reaction, offers a compelling alternative.

One prominent solvent-free method for synthesizing 2-substituted thiazolines involves the base-catalyzed condensation of nitriles with cysteamine (B1669678) hydrochloride. nsmsi.ir This approach is notable for being metal-free and proceeding efficiently in the open air. nsmsi.irwikipedia.org A catalytic amount of a simple, environmentally benign base like sodium hydroxide (B78521) (NaOH) is sufficient to promote the reaction at a moderate temperature (e.g., 80 °C). nsmsi.ir This method is applicable to a wide array of aromatic, heteroaryl, and aliphatic nitriles, providing the desired 2-substituted thiazolines in good to high yields. nsmsi.ir The work-up procedure is also green, often requiring a simple extraction with a minimal amount of organic solvent. nsmsi.ir

Table 1: Synthesis of 2-Substituted Thiazolines under Solvent-Free, Base-Catalyzed Conditions Reaction conditions: Nitrile (1 mmol), Cysteamine Hydrochloride (1.5 mmol), NaOH (0.2 mmol), 80 °C. Data sourced from Trose et al. (2015). nsmsi.ir

Nitrile SubstrateTime (h)Yield (%)
Benzonitrile298
4-Methoxybenzonitrile295
4-Chlorobenzonitrile299
3-Pyridinecarbonitrile294
Phenylacetonitrile290
Acetonitrile445

Another green approach is mechanochemistry, where mechanical energy (e.g., ball-milling) is used to induce chemical reactions in the absence of a solvent. nih.gov The synthesis of 2-thiazolines has been achieved by the mechanochemical reaction of chloroalkyl isothiocyanates with thiols, catalyzed by potassium carbonate (K2CO3), a cheap and benign reagent. nih.gov This transition-metal-free and solvent-free method provides high yields (>95%) and is readily scalable. nih.gov

Microwave-assisted organic synthesis (MAOS) is a well-established green chemistry technique that utilizes microwave irradiation to heat reactions. This method often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. organic-chemistry.orgresearchgate.net

An efficient and general microwave-assisted protocol for synthesizing 2-substituted thiazolines involves the ring closure of ω-thioamidoalcohols. researchgate.net In this method, the cyclization is promoted by ethyl polyphosphate (PPE) and conducted in a closed vessel microwave reactor. The process is metal-free and operationally simple, affording a variety of 2-aryl, 2-benzyl, 2-styryl, and 2-alkyl thiazolines in high to quantitative yields with exceptionally short reaction times, often just a few minutes. researchgate.net For example, the synthesis of 2-phenyl-2-thiazoline from its corresponding thioamidoalcohol precursor completes in just one minute at 90 °C, yielding 90% of the product. researchgate.net

Table 2: Microwave-Assisted Synthesis of 2-Substituted Thiazolines Reaction conditions: Thioamidoalcohol and PPE in chloroform, microwave irradiation. Data sourced from Mollo et al. (2020). researchgate.net

Substituent (R)Temp (°C)Time (min)Yield (%)
Phenyl90190
4-Methoxyphenyl90199
4-Chlorophenyl90199
Styryl90190
Benzyl90195
Methyl1001070

Another microwave-assisted, solvent-free approach utilizes Lawesson's reagent to synthesize 2-thiazolines directly from carboxylic acids and 1,2-aminoalcohols. wikipedia.org This one-pot reaction is broadly applicable to various aliphatic and aromatic carboxylic acids. organic-chemistry.org Lawesson's reagent serves a dual role: first, it converts the 1,2-aminoalcohol into a 1,2-aminothiol intermediate, and second, it activates the carboxylic acid to facilitate the cyclization, all within a single, rapid, microwave-heated process. organic-chemistry.org

Reaction Chemistry of 2 Thiazoline, 2 Butylthio

Nucleophilic Substitution Reactions Involving the Thioether Moiety

The 2-butylthio group in 2-Thiazoline, 2-butylthio- serves as a versatile leaving group in nucleophilic substitution reactions, enabling the introduction of a wide range of substituents at the C2 position of the thiazoline (B8809763) ring. This reactivity is a cornerstone of its synthetic applications.

Displacement of the Butylthio Group

The butylthio moiety can be displaced by various nucleophiles, a reaction that is fundamental to the derivatization of the 2-thiazoline core. Research has demonstrated that 2-alkylthio-2-thiazolines can serve as precursors for the synthesis of 2-amino-2-thiazoline (B132724) derivatives. For instance, the reaction of 2-methylthio-2-thiazoline with substituted benzylamines leads to the formation of 2-(substituted benzylamino)-2-thiazolines, effectively displacing the methylthio group. nih.gov This transformation highlights the utility of the 2-alkylthio group as a leaving group in the presence of amine nucleophiles.

Furthermore, studies on related heterocyclic systems, such as 2-(methylthio)-1,3,4-thiadiazoles and 2-(methylthio)-1,3-benzothiazoles, have shown that the alkylthio group can be displaced by biological nucleophiles like glutathione (B108866) (GSH). acs.org This displacement is often preceded by the enzymatic oxidation of the thioether to a more reactive sulfoxide (B87167) or sulfone, which then readily undergoes nucleophilic attack. acs.org While this specific example involves a different heterocyclic core, it provides a mechanistic precedent for the displacement of an alkylthio group from a C2 position. Similarly, nucleophilic substitution reactions on 2-thioether-benzothiazoles have been reported, further supporting the feasibility of this reaction type. nih.gov

Reactivity at the C2 Position of the Thiazoline Ring

The C2 position of the thiazole (B1198619) and thiazoline ring is known to be the primary site for nucleophilic attack. nih.govencyclopedia.pub In the case of 2-Thiazoline, 2-butylthio-, the carbon atom at the C2 position is bonded to both a nitrogen and a sulfur atom, which influences its electrophilicity. The presence of the butylthio group makes this position susceptible to substitution by a variety of nucleophiles.

The synthesis of 2-(substituted benzylamino)-2-thiazolines from 2-methylthio-2-thiazoline is a prime example of the reactivity at the C2 position. nih.gov This reaction proceeds via a nucleophilic attack of the amine on the C2 carbon, leading to the expulsion of the methylthiolate anion. This type of reaction is a common strategy for the synthesis of 2-substituted thiazolines.

Ring-Opening Reactions and Subsequent Transformations

The thiazoline ring, particularly when part of a fused system, can undergo ring-opening reactions under specific conditions. These reactions often lead to the formation of reactive intermediates that can be trapped or can undergo further transformations to yield complex molecular structures.

Tandem Cycloaddition Reactions Initiated by Ring Opening

A notable transformation involving 2-thioether substituted thiazolines is their participation in tandem ring-opening/cycloaddition reactions. Research on thiazoline-fused 2-pyridones has shown that S-alkylation of the thiazoline sulfur with reagents like propargyl bromide can initiate a ring-opening event. nih.govnih.govacs.orgdiva-portal.orgresearchgate.net This ring-opening generates an N-alkenyl-2-pyridone intermediate. nih.govnih.govacs.orgdiva-portal.orgresearchgate.net

In the presence of a suitable internal dienophile, this intermediate can undergo further reactions. For example, if the alkylating agent is propargyl bromide, the resulting S-propargylated intermediate can rearrange to an allene (B1206475) under basic conditions. This in-situ generated allene can then participate in an intramolecular [2+2] cycloaddition with an alkene moiety within the molecule, leading to the formation of complex cyclobutane-fused heterocycles. nih.govnih.govacs.orgdiva-portal.orgresearchgate.net This sequence of reactions provides a powerful method for the construction of intricate polycyclic systems from relatively simple thiazoline precursors.

Mechanistic Studies of Ring Cleavage Pathways

Mechanistic investigations into the ring-opening of thiazoline-fused systems have provided insights into the underlying pathways. The process is typically initiated by the nucleophilic attack of the thiazoline sulfur on an electrophile, such as an alkyl halide. nih.govacs.org This S-alkylation leads to the formation of a thiazolinium intermediate.

Subsequent ring cleavage is often facilitated by a base, which can deprotonate a carbon adjacent to the positively charged sulfur, leading to the scission of the C-S bond and the formation of a new double bond. In the case of the tandem cycloadditions mentioned above, the ring-opened intermediate is an N-alkenyl-2-pyridone. nih.govacs.org Further reaction steps, such as allene formation from an S-propargyl group, are dependent on the specific reagents and conditions employed. nih.govacs.org Studies using benzyne (B1209423) have also demonstrated its ability to induce the ring-opening of similar thiazolino-fused pyridones. diva-portal.org

Electrophilic Aromatic Substitution on Substituted 2-Thiazolines

The term "electrophilic aromatic substitution" is most accurately applied to aromatic systems. The 2-thiazoline ring is not aromatic. While the related thiazole ring is aromatic and can undergo electrophilic substitution, typically at the C5 and C4 positions, the same is not true for the non-aromatic 2-thiazoline ring. nih.govencyclopedia.pub

Literature searches for electrophilic substitution reactions directly on the 2-thiazoline ring of a 2-thioether substituted thiazoline did not yield any specific examples. Research on substituted thiazolines has shown that electrophilic aromatic substitution can occur on an aromatic ring that is a substituent on the thiazoline ring, for example, on a 4-benzyl group. However, this is a reaction of the appended aromatic ring and not the thiazoline ring itself. Therefore, electrophilic aromatic substitution is not a characteristic reaction of the 2-thiazoline ring in 2-Thiazoline, 2-butylthio-.

Redox Chemistry of the Thiazoline Ring System

The thiazoline ring within 2-butylthio-2-thiazoline can undergo both oxidation and reduction reactions, targeting either the ring structure itself or its substituents. The outcome of these reactions is highly dependent on the reagents and conditions employed.

Oxidation: The oxidation of the 2-thiazoline ring can lead to several distinct products, including the corresponding aromatic thiazole, ring-opened compounds, or oxides at the sulfur atom.

Dehydrogenation to Thiazoles: A common oxidative transformation is the dehydrogenation of the thiazoline ring to form the more stable aromatic thiazole structure. Reagents such as activated manganese dioxide (MnO₂) are effective for this conversion, particularly when the thiazoline is substituted with aryl or vinyl groups that stabilize the resulting thiazole through conjugation. nih.gov In some cases, elemental sulfur can also be used to achieve this aromatization. rsc.org

Oxidation of the Ring Sulfur: The sulfur atom in the thiazoline ring can be oxidized to form a sulfone (thiazoline 1,1-dioxide). For instance, the reaction of 2-phenyl-substituted thiazolines with potassium permanganate (B83412) (KMnO₄) in the presence of benzoic acid can selectively yield the corresponding thiazoline 1,1-dioxides in high yields. rsc.orgrsc.org These sulfone products are noted to be exceptionally sensitive to moisture and can readily hydrolyze. rsc.orgrsc.org

Oxidative Ring-Opening: Under certain conditions, particularly with specific substituents at the C2 position, oxidation can lead to the cleavage of the thiazoline ring. Treatment of 2-methylthiazolines with oxidants like Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (mCPBA) has been shown to result in ring-opened disulfide products. rsc.orgrsc.org This indicates that the stability of the ring is influenced by the nature of the C2 substituent.

The following table summarizes the outcomes of various oxidation reactions on the thiazoline ring system.

Oxidizing AgentSubstituent at C2Primary ProductReference
Manganese Dioxide (MnO₂)Aryl, VinylThiazole nih.gov
Potassium Permanganate (KMnO₄) / Benzoic AcidPhenylThiazoline 1,1-dioxide (Sulfone) rsc.orgrsc.org
Oxone®MethylRing-opened disulfide rsc.orgrsc.org
m-Chloroperoxybenzoic acid (mCPBA)MethylRing-opened disulfide rsc.orgrsc.org
SulfurPhenylThiazole rsc.org

Reduction: In contrast to its varied oxidation chemistry, the thiazoline ring is generally stable towards reduction. Studies involving the reduction of 2-amido-substituted 2-thiazolines with strong reducing agents like lithium aluminum hydride (LiAlH₄) have shown that the exocyclic amide group is reduced to the corresponding amine, while the thiazoline ring itself remains intact. srce.hr No evidence of ring reduction to a thiazolidine (B150603) or ring cleavage was observed under these conditions, highlighting the general robustness of the heterocyclic core to nucleophilic reducing agents. srce.hr

Stereochemical Aspects and Epimerization Studies

The stereochemistry of thiazoline-containing molecules is a critical aspect of their synthesis and biological function, as many are chiral. The thiazoline ring can contain multiple stereocenters, and their stability is a key consideration.

Stereochemical Control: The synthesis of enantiomerically pure thiazolines often relies on using chiral starting materials, such as amino acids. For example, L-threonine has been used as a chiral precursor to establish the desired stereochemistry at the C4 and C5 positions of the thiazoline ring. nih.govacs.org The stereocenter at the C2 position can be established during the ring-closing reaction, but it is this center that presents the most significant challenge regarding stereochemical stability. nih.gov

Epimerization at the C2-Stereocenter: A significant challenge in the chemistry of chiral thiazolines is the propensity of the stereocenter at the C2-exomethine position to undergo epimerization. uni-halle.deresearchgate.net This process involves the inversion of the stereochemical configuration at this center, which can lead to a mixture of diastereomers and complicate synthetic manipulations.

Several factors have been identified that influence the rate of C2 epimerization:

pH: The stability of the C2 stereocenter is highly pH-dependent. uni-halle.deresearchgate.net Both acidic and basic conditions can promote epimerization, potentially through a mechanism involving a protonated or ring-opened intermediate that allows for inversion of the stereocenter. uni-halle.de

Solvent: The choice of solvent can impact the rate of epimerization. uni-halle.de

Temperature: Elevated temperatures can accelerate the process of reaching equilibrium between the two epimers. uni-halle.de

This instability necessitates careful planning in multi-step syntheses. To preserve the stereochemical integrity of the molecule, the thiazoline ring is often constructed in the final steps of a synthetic route using mild, epimerization-free methods. uni-halle.deresearchgate.net

The table below outlines key factors related to the stereochemistry of the thiazoline ring.

AspectKey FindingsImplicationsReference
Stereocenter ControlChiral amino acids (e.g., L-threonine) are used as starting materials to define stereochemistry at C4 and C5.Allows for the synthesis of enantiomerically enriched thiazolines. nih.govacs.org
C2-EpimerizationThe stereocenter at the C2 position is prone to inversion.Limits synthetic manipulations; can lead to diastereomeric mixtures. uni-halle.deresearchgate.netsci-hub.se
Influencing FactorsEpimerization rate is affected by pH, solvent, and temperature.Requires careful control of reaction conditions to maintain stereochemical purity. uni-halle.deresearchgate.net
Synthetic StrategyThiazoline ring formation is often performed late in the synthesis under mild conditions.Minimizes the risk of epimerization of the final product. uni-halle.deresearchgate.net

Applications in Advanced Organic Synthesis

2-Butylthio-2-Thiazoline as a Synthetic Building Block

The structural framework of 2-butylthio-2-thiazoline provides a versatile scaffold for the elaboration of more complex molecules. The thiazoline (B8809763) ring can act as a precursor to other heterocyclic systems, while the thioether linkage offers a handle for further functionalization.

While direct and extensive research on 2-butylthio-2-thiazoline as a precursor for complex heterocyclic structures is still an evolving area, the known reactivity of the 2-thiazoline core suggests significant potential. Thiazolines, in general, are recognized as valuable intermediates in the synthesis of a variety of heterocyclic compounds. nih.govresearchgate.net They can undergo ring-opening reactions, cycloadditions, and substitutions to generate diverse molecular scaffolds. For instance, the treatment of 2-mercapto-2-thiazoline with active methylene (B1212753) compounds leads to the formation of thiazolidine (B150603) derivatives.

The 2-alkylthio group in compounds analogous to 2-butylthio-2-thiazoline has been shown to participate in radical reactions, enabling the introduction of further substituents onto the thiazoline ring. A notable example is the synthesis of (2-alkylthiothiazolin-5-yl)methyl dodecanoates through a tandem radical hydrogen-abstraction-cyclization-substitution/combination reaction. researchgate.net This methodology highlights the potential to functionalize the thiazoline ring at the C5 position, opening avenues for the construction of more elaborate heterocyclic systems.

Reactant 1Reactant 2ProductReaction Type
2-Mercapto-2-thiazolineActive Methylene CompoundsThiazolidine derivativesAddition-Elimination
Alkyl N-allylcarbamodithioatesDilauroyl peroxide(2-Alkylthiothiazolin-5-yl)methyl dodecanoatesTandem Radical Reaction

These examples, while not directly involving 2-butylthio-2-thiazoline, establish a proof of principle for the utility of 2-alkylthio-2-thiazolines as building blocks for constructing more complex molecules. The butylthio group can be envisioned to play a similar role, potentially influencing the reactivity and solubility of the starting material and intermediates.

Thiazoline rings are a common feature in many biologically active natural products of peptide origin. nih.gov The synthesis of peptide-derived thiazolines is an area of significant interest, and methods for their construction often involve the cyclization of cysteine-containing precursors. While there is no direct report of 2-butylthio-2-thiazoline being used as a starting material for peptide-derived thiazolines, the chemistry of related compounds provides insights into its potential role.

The tert-butylthio (StBu) group is a well-established protecting group for the thiol side chain of cysteine in solid-phase peptide synthesis. rsc.orgclockss.org Its cleavage often precedes the formation of the thiazoline ring. This suggests that the butylthio group in 2-butylthio-2-thiazoline could potentially be cleaved to generate a reactive thiol intermediate, which could then participate in cyclization reactions to form peptide-thiazoline conjugates. However, the primary utility of 2-alkylthio-2-thiazolines in this context would more likely be as a synthon for introducing the thiazoline heterocycle itself, rather than as a protecting group strategy.

Chiral Auxiliaries and Templates Incorporating 2-Thiazoline, 2-butylthio- Moiety

The development of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. Chiral thiazolines have emerged as a promising class of ligands and auxiliaries for this purpose. researchgate.netrsc.orgsci-hub.se

Chiral 2-thiazolines have been successfully employed as ligands in a variety of enantioselective transformations, including reductions, cycloadditions, and allylic alkylations. nih.govthieme-connect.com The stereochemical outcome of these reactions is directed by the chiral environment created by the thiazoline ligand coordinated to a metal center. The substituents on the thiazoline ring play a crucial role in defining the steric and electronic properties of the catalyst and, consequently, the enantioselectivity of the transformation.

For example, C2-symmetric bis(thiazoline) ligands have been synthesized and used in palladium-catalyzed asymmetric allylic alkylation, achieving moderate to good enantioselectivity. thieme-connect.com The development of new chiral thiazoline-containing ligands is an active area of research, with a focus on tuning the ligand structure to achieve higher levels of stereocontrol.

The synthesis of optically active 2-thiazoline derivatives is key to their application as chiral auxiliaries. Several strategies have been developed for this purpose, often starting from chiral amino alcohols or amino thiols. sci-hub.seacs.org For instance, the enantioselective synthesis of a novel thiazoline core has been achieved starting from L-threonine, a readily available chiral building block. acs.org

The incorporation of a 2-butylthio- moiety into a chiral thiazoline scaffold could be achieved through several synthetic routes. One approach would involve the reaction of a chiral amino thiol with a suitable precursor that introduces the butylthio group. Alternatively, an existing chiral 2-mercapto-thiazoline could be alkylated with a butyl halide. The resulting chiral 2-butylthio-2-thiazoline could then be evaluated as a ligand in asymmetric catalysis or as a chiral auxiliary in diastereoselective reactions.

The design of such chiral derivatives would focus on creating a well-defined stereochemical environment around the reactive center. The butylthio group, while not directly attached to a stereocenter in the thiazoline ring in the simplest designs, could influence the conformational preferences of the ligand and its coordination to a metal, thereby impacting the enantioselectivity of the catalyzed reaction.

Chiral Ligand TypeAsymmetric ReactionReported Enantioselectivity
C2-Symmetric Bis(thiazoline)Palladium-catalyzed allylic alkylationUp to 87% ee
Chiral 2-Thiazoline Core from L-Threonine(Used in synthesis of a PPARδ agonist)Enantiospecific synthesis

While the specific use of 2-butylthio-2-thiazoline as a chiral auxiliary is not yet documented in the literature, the foundational principles of chiral thiazoline chemistry provide a clear roadmap for the design and potential application of such derivatives in asymmetric synthesis.

Ligand Chemistry and Catalysis with 2 Thiazoline, 2 Butylthio Derivatives

Design and Synthesis of 2-Thiazoline-Based Ligands

The design of ligands based on the 2-thiazoline scaffold is a crucial first step in developing novel catalysts. The inherent structural features of the 2-thiazoline ring, combined with the appended 2-butylthio group, offer a unique combination of a soft sulfur donor and a hard nitrogen donor, making them effective for coordinating with a range of transition metals. The synthesis of such ligands often starts from readily available precursors like L-threonine, which provides a chiral pool for creating enantiomerically pure ligands. acs.org A common synthetic strategy involves the construction of the thiazoline (B8809763) ring as a key step, which can be achieved through various cyclization methods. acs.orgnih.gov

For instance, the synthesis of novel 2,4,5-trisubstituted Δ2-thiazolines has been accomplished from α,β-unsaturated methyl esters via a Sharpless asymmetric dihydroxylation and an O→N acyl migration as pivotal steps, yielding products in good yields and high enantiomeric excess. nih.gov Another approach involves the reaction of thioamides with appropriate precursors, where the thioamide itself can be synthesized from corresponding amides using reagents like Lawesson's reagent. The formation of the thiazoline ring can then be accomplished using dehydrating agents. acs.org While specific synthetic routes for 2-Thiazoline, 2-butylthio- are not extensively detailed in readily available literature, analogous syntheses of similar 2-alkylthio- and 2-aryl-thiazoline derivatives provide a foundational methodology. acs.orgnih.gov

The coordination chemistry of 2-thiazoline-based ligands with transition metals such as palladium (Pd), iridium (Ir), and copper (Cu) is a rich and diverse area of study. The bidentate N,S-coordination of the 2-thiazoline moiety allows for the formation of stable chelate complexes with these metals.

Palladium (Pd): Palladium(II) complexes with thiazoline-derivative ligands have been synthesized and characterized. nih.govnih.gov These complexes often adopt a square-planar geometry, a common coordination environment for Pd(II). nih.govrsc.org The synthesis typically involves the reaction of a palladium(II) salt, such as palladium chloride, with the thiazoline ligand in a suitable solvent. nih.gov The resulting complexes, with the general formula [PdCl2(L)] where L is the thiazoline-based ligand, have been studied for their potential applications in various fields. nih.govnih.gov The stability and reactivity of these palladium complexes can be modulated by introducing different substituents on the thiazoline ring. nih.gov

Iridium (Ir): Iridium complexes featuring thiazole-based N,P-ligands have been synthesized and utilized as catalysts, particularly in asymmetric hydrogenation reactions. rsc.orgdiva-portal.org While direct examples with 2-butylthio-2-thiazoline are scarce, the general principles of iridium coordination with thiazoline derivatives are applicable. These complexes often feature iridium in the +1 or +3 oxidation state and can adopt various geometries depending on the ancillary ligands. The synthesis of such complexes can involve the reaction of an iridium precursor, like [Ir(cod)Cl]2, with the desired thiazoline-based ligand. researchgate.net

Copper (Cu): Copper-catalyzed reactions are prevalent in organic synthesis, and thiazoline-based ligands can play a role in modulating the catalytic activity of copper centers. Copper(I) and Copper(II) complexes with thiazoline derivatives have been explored. For example, copper-catalyzed one-pot multicomponent reactions have been developed for the synthesis of thiazolidin-2-imines, where the copper catalyst is crucial for the cyclization step. nih.govnih.gov The coordination of the thiazoline ligand to the copper center is believed to influence the chemo- and regioselectivity of the reaction. nih.govnih.gov

The architecture of the 2-thiazoline-based ligand, particularly the substituents on the thiazoline ring and the nature of the thioether group, plays a critical role in determining the steric and electronic properties of the resulting metal complexes. These properties, in turn, dictate the catalytic activity and selectivity of the complexes.

Steric Effects: The bulkiness of the substituents on the thiazoline ligand can influence the coordination geometry around the metal center and control the access of substrates to the catalytic site. For instance, in palladium(II) complexes with thiazoline ligands, the presence of bulky phenyl groups on the ligand has been shown to influence the biological activity of the complexes, suggesting that steric hindrance can modulate their reactivity. nih.gov In the context of asymmetric catalysis, bulky substituents are often strategically placed to create a chiral environment around the metal center, which is essential for achieving high enantioselectivity.

Electronic Effects: The electronic properties of the ligand, governed by the electron-donating or electron-withdrawing nature of its substituents, can significantly impact the electron density at the metal center. This, in turn, affects the metal's reactivity in key catalytic steps such as oxidative addition and reductive elimination. For example, in iridium-catalyzed reactions, the electronic nature of the ligands has been shown to be a key factor in determining the chemoselectivity of C-H amidation reactions. nih.gov The sulfur atom in the 2-butylthio group is a soft donor, which can influence the electronic environment of the metal center differently compared to harder donor atoms.

The interplay of steric and electronic effects is a powerful tool in ligand design, allowing for the fine-tuning of catalyst performance for specific applications.

Catalytic Applications of 2-Thiazoline, 2-butylthio- Complexes

Complexes derived from 2-thiazoline, 2-butylthio- and its analogs have shown promise in a variety of catalytic transformations, leveraging the unique properties imparted by the ligand framework.

Thiazoline-containing chiral ligands are valuable in asymmetric synthesis. nih.govvulcanchem.com The development of asymmetric catalytic systems is a major focus in modern organic chemistry, aiming for the synthesis of enantiomerically pure compounds. sigmaaldrich.com While specific data for 2-butylthio-2-thiazoline in asymmetric catalysis is limited, the broader class of thiazoline-based ligands has been successfully employed. For instance, chiral thiazole-based N,P-ligands have been used in iridium-catalyzed asymmetric hydrogenation of olefins, demonstrating the potential of this ligand class in enantioselective transformations. rsc.orgdiva-portal.org The synthesis of enantiomerically enriched Δ2-thiazolines highlights the availability of chiral building blocks for the development of new asymmetric catalysts. acs.orgnih.govresearchgate.net

Table 1: Asymmetric Synthesis of Δ2-Thiazolines A representative table based on analogous systems.

Entry Substrate Chiral Ligand/Method Product Yield (%) ee (%)
1 Methyl Cinnamate Sharpless Asymmetric Dihydroxylation (2R,3S)-2,3-dihydroxy-3-phenylpropanoate derivative 81 >99

This table illustrates the synthesis of chiral precursors for thiazoline-based ligands, based on data for analogous systems. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation. nih.gov Ligands play a crucial role in stabilizing the palladium catalyst and influencing its activity. Thiazole-based ligands have been utilized in Suzuki-Miyaura coupling reactions. rsc.org

Suzuki-Miyaura Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org Thiazole-based palladium pincer complexes have been shown to be effective catalysts for Suzuki-Miyaura reactions in water. rsc.org While direct application of 2-butylthio-2-thiazoline complexes is not extensively documented, the related 2-(tert-butylthio)thiazole has been used to form palladium complexes for direct arylation reactions, a type of cross-coupling. tdl.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions with Thiazole (B1198619)/Thiazoline-Based Ligands A representative table based on analogous systems.

Entry Reaction Type Catalyst/Ligand Substrates Product Yield (%)
1 Suzuki-Miyaura Thiazole-based NNC-palladium pincer complex Aryl bromide, Arylboronic acid Biaryl Good to High

This table provides examples of cross-coupling reactions catalyzed by palladium complexes with ligands analogous to 2-butylthio-2-thiazoline. rsc.orgtdl.org

Beyond asymmetric catalysis and cross-coupling reactions, metal complexes of 2-thiazoline derivatives have potential in other metal-catalyzed transformations.

Copper-Catalyzed Reactions: Copper catalysts are known to mediate a wide range of reactions. Copper(II) triflate, for instance, has been used in various multicomponent reactions to synthesize complex heterocyclic compounds. beilstein-journals.org The coordination of ligands like 2-butylthio-2-thiazoline could potentially enhance the activity and selectivity of such copper-catalyzed processes. For example, copper-catalyzed annulation reactions have been developed for the synthesis of thiazol-2-yl ethers. rsc.org

Ruthenium-Catalyzed Reactions: Ruthenium complexes with sulfur- and nitrogen-containing heterocyclic ligands, including 2-thiolato thiazoline, have been synthesized and characterized. tandfonline.com These complexes have the potential to be active in various catalytic processes, such as transfer hydrogenation and other redox reactions.

The versatility of the 2-thiazoline, 2-butylthio- scaffold suggests that its metal complexes could find applications in a broad spectrum of catalytic transformations, an area ripe for further exploration.

Catalyst Regeneration and Turnover Studies

The long-term performance and economic viability of catalytic systems are critically dependent on the ability to regenerate and reuse the catalyst over multiple cycles. This section explores the research findings related to the regeneration and turnover of catalysts that incorporate thiazoline and thiazole-based ligands, providing insights into their stability and efficiency. While specific studies on 2-Thiazoline, 2-butylthio- were not prevalent in the reviewed literature, the data from closely related derivatives offer a strong indication of the potential performance of such catalysts.

Research into the recyclability of catalysts featuring thiazole and thiazoline ligands has demonstrated promising results, particularly for palladium complexes. nih.govacs.orgnih.govuva.nl These studies are crucial for developing sustainable catalytic processes. The ability of a catalyst to be reused without a significant drop in its activity or selectivity is a key metric for its practical application.

One of the common strategies to facilitate catalyst recycling is through heterogenization, where the homogeneous catalyst is anchored onto an insoluble support. uva.nlresearchgate.netrsc.org This approach allows for easy separation of the catalyst from the reaction mixture, typically by simple filtration or decantation. uva.nlrsc.org For instance, silica-supported palladium catalysts have been shown to be recyclable, although they sometimes exhibit lower catalytic activity compared to their homogeneous counterparts. uva.nl Another approach involves the use of soluble supports, which allows the reaction to occur in a homogeneous phase while enabling separation by precipitation or membrane filtration. nih.gov

The following table summarizes the findings from a study on the reusability of a Palladium(II) complex with a thiazole derivative in the synthesis of pyrazole-4-carbonitrile derivatives. nih.govacs.orgnih.gov

Recycle RunProduct Yield (%)
197
296
395
494

The data clearly indicates that the catalyst maintains high efficiency over four consecutive cycles with only a marginal decrease in product yield, highlighting the robustness of the thiazole-based ligand system. nih.govacs.orgnih.gov

In addition to recyclability, the efficiency of a catalyst is quantified by its Turnover Number (TON) and Turnover Frequency (TOF). catalysis.blogunife.it The TON represents the total number of substrate molecules that a single catalyst molecule can convert before becoming inactive. catalysis.blognptel.ac.in The TOF, on the other hand, is a measure of the catalyst's activity per unit of time. catalysis.blogunife.it

Studies on palladium(II) complexes with thiazoline-derived ligands have reported notable TOF values. For example, a Pd(II) complex used in the synthesis of biaryls demonstrated a remarkable turnover frequency of 49.5 h⁻¹. rsc.org Another study on a different palladium(II) complex for an acylative Suzuki coupling reaction reported a maximum TOF of 19.8 min⁻¹. researchgate.net These figures underscore the high catalytic activity that can be achieved with thiazoline-based ligands.

The following table presents the turnover frequencies reported for different palladium-thiazoline catalyst systems.

Catalyst SystemReaction TypeReported Turnover Frequency (TOF)
Pd(II) complex with thiazoline ligandBiaryl synthesis49.5 h⁻¹ rsc.org
Pd(II) complex with thiazoline-derived ligandAcylative Suzuki coupling19.8 min⁻¹ researchgate.net

The stability and high turnover of these related catalysts suggest that complexes derived from 2-Thiazoline, 2-butylthio- could also exhibit favorable regeneration and efficiency profiles. Future research focusing specifically on this compound would be valuable to confirm these promising characteristics.

Advanced Spectroscopic and Structural Elucidation of 2 Thiazoline, 2 Butylthio

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. While specific crystallographic data for 2-Thiazoline, 2-butylthio- were not found in the reviewed literature, the methodology and expected outcomes can be described based on extensive studies of related thiazole (B1198619) and thiazoline (B8809763) derivatives. nih.govmarquette.eduacs.orgnih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions can be inferred. nih.gov

Determination of Molecular Geometry and Conformation

The primary result of an SC-XRD analysis is the precise determination of the molecule's geometry. This includes bond lengths, bond angles, and torsion angles. For 2-Thiazoline, 2-butylthio-, this analysis would reveal the exact conformation of the five-membered thiazoline ring. Thiazolidine (B150603) rings in similar structures are known to adopt an envelope conformation, where one atom is out of the plane formed by the other four. nih.gov The analysis would also define the orientation and conformation of the 2-butylthio substituent relative to the heterocyclic ring.

In analogous manganese complexes containing a 2-thiazoline-2-thiolato ligand, the coordination geometry around the metal center was found to be a distorted octahedron, with the ligand's bite angle being a key feature. marquette.edu For the isolated molecule, SC-XRD would confirm the E/Z configuration around the C=N bond if applicable and detail the rotational state of the butyl group's C-C and C-S bonds in the solid state. acs.org

Table 1: Representative Crystallographic Data for a Related Thiazoline Derivative This table is illustrative, based on data for similar compounds, as specific data for 2-Thiazoline, 2-butylthio- is not available.

Parameter Expected Value/Range Reference
Crystal System Monoclinic acs.org
Space Group P21/c or C2/c acs.org
Thiazoline Ring Conformation Envelope nih.gov
C-S Bond Length (ring) ~1.75 Å nih.gov
C=N Bond Length (ring) ~1.28 Å

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Beyond individual molecular structure, SC-XRD elucidates how molecules arrange themselves in the crystal lattice. acs.org This crystal packing is governed by a network of non-covalent intermolecular interactions. rsc.org To visualize and quantify these interactions, Hirshfeld surface analysis is a powerful tool. nih.govnih.gov This technique maps the electron distribution between neighboring molecules to identify close contacts.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. numberanalytics.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H and ¹³C.

Advanced 2D NMR Techniques for Complex Structure Assignment

While 1D NMR provides initial data, complex structures often exhibit overlapping signals that require two-dimensional (2D) NMR techniques for unambiguous assignment. wikipedia.org For 2-Thiazoline, 2-butylthio-, a suite of 2D NMR experiments would be employed for complete structural elucidation. numberanalytics.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. wikipedia.org It would be used to trace the connectivity of the protons within the butyl chain (CH₂-CH₂-CH₂-CH₃) and the ethyl fragment within the thiazoline ring (-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. wikipedia.org It allows for the definitive assignment of each carbon atom in the molecule by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). numberanalytics.com It is crucial for connecting molecular fragments, for instance, by showing a correlation from the protons on the first CH₂ group of the butyl chain to the C2 carbon of the thiazoline ring, confirming the attachment point of the thioether.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps distinguish between CH, CH₂, and CH₃ groups, complementing the information from other spectra. wordpress.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Thiazoline, 2-butylthio- This table is illustrative and contains estimated values based on data for structurally similar compounds like 2-(butylthio)-5,6-dihydro-4H-1,3-thiazine. mdpi.com

Position Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
Thiazoline C2 C - ~165 H1', H4
Thiazoline C4 CH₂ ~4.2 ~64 H5
Thiazoline C5 CH₂ ~3.4 ~36 H4
Butyl C1' CH₂ ~3.1 ~35 C2, C2', C3'
Butyl C2' CH₂ ~1.7 ~31 H1', H3'
Butyl C3' CH₂ ~1.5 ~22 H2', H4'

Dynamic NMR for Conformational Analysis

Molecules are not static; they undergo various dynamic processes, such as bond rotations and ring inversions. unibas.it The butylthio- side chain of the title compound has several single bonds (C-S, C-C) around which rotation can occur, leading to multiple possible conformations (conformers) in solution. nih.gov

Dynamic NMR (DNMR) refers to a set of techniques used to study these conformational changes. By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed. unibas.it As the temperature increases, these signals broaden and eventually coalesce into a single time-averaged signal. Complete lineshape analysis of these variable-temperature spectra can be used to calculate the activation energy (energy barrier) for the conformational interchange. ismsc2023.org For more complex systems, 2D exchange spectroscopy (EXSY) can also be used to identify exchanging sites and quantify the kinetics of the process. ismsc2023.org

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the mass of a molecule with extremely high accuracy, allowing for the calculation of its elemental formula. mdpi.comacs.org

For 2-Thiazoline, 2-butylthio- (C₇H₁₃NS₂), the calculated monoisotopic mass is 175.0541 Da. An HRMS measurement confirming this value would provide strong evidence for the compound's identity. For example, the related compound 2-(butylthio)-5,6-dihydro-4H-1,3-thiazine was found to have an [M+H]⁺ ion at m/z 190.0717, very close to its calculated value of 190.0719. mdpi.com

When subjected to techniques like electron ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. The fragmentation of thiazole and thiazoline derivatives often follows common pathways. nih.govresearchgate.net For 2-Thiazoline, 2-butylthio-, key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-S bond to lose the butyl radical (•C₄H₉), resulting in a stable thiazolinethiolate cation.

McLafferty rearrangement: If applicable, involving the transfer of a gamma-hydrogen from the butyl chain to the thiazoline ring.

Ring cleavage: Fragmentation of the thiazoline ring itself.

Cleavage within the butyl chain: Loss of smaller alkyl fragments like ethyl or propyl radicals.

Table 3: Predicted Mass Spectrometry Fragments for 2-Thiazoline, 2-butylthio-

m/z Value Ion Structure Fragmentation Pathway
175 [C₇H₁₃NS₂]⁺ Molecular Ion (M⁺)
118 [C₃H₄NS₂]⁺ Loss of butyl radical (•C₄H₉)
87 [C₃H₅NS]⁺ Cleavage of the S-butyl bond and loss of S

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Insights

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecular dipole moment. mpg.de In contrast, Raman spectroscopy detects the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the molecule's polarizability. s-a-s.org These two methods are often complementary, as vibrations that are strong in IR may be weak or silent in Raman, and vice versa.

Vibrational Analysis of the Core Structure

The structure of 2-Thiazoline, 2-butylthio- can be broken down into two primary components for spectral analysis: the 4,5-dihydro-1,3-thiazole ring and the S-butyl chain.

Thiazoline Ring Vibrations: The 4,5-dihydro-1,3-thiazole ring is characterized by several key vibrational modes. The most indicative is the stretching of the endocyclic C=N (imine) bond, which typically gives rise to a strong absorption band in the region of 1630–1600 cm⁻¹ in IR spectra. scialert.net Studies on similar thiazole derivatives have identified this C=N stretching mode at frequencies such as 1610 cm⁻¹ and 1546 cm⁻¹. scialert.nettsijournals.com The C-N single bond stretching vibration is generally expected to appear in the 1460-1350 cm⁻¹ range. scialert.nettsijournals.com

The heterocyclic ring also contains methylene (B1212753) (–CH₂) groups, whose vibrations are well-characterized. Symmetric and antisymmetric C-H stretching modes of these groups are anticipated in the 2950–2850 cm⁻¹ region. tsijournals.com Furthermore, CH₂ bending modes, such as scissoring and wagging, typically appear around 1460 cm⁻¹ and in the 1390-1180 cm⁻¹ range, respectively. scialert.net

Vibrations involving the sulfur atom within the ring are also critical for identification. The C-S stretching mode within a thiazole ring is often observed in the fingerprint region, generally between 600 and 860 cm⁻¹. scialert.nettsijournals.comscialert.net

Butylthio Group Vibrations: The 2-butylthio- substituent introduces characteristic aliphatic vibrations. The C-H stretching modes of the methyl (CH₃) and methylene (CH₂) groups of the butyl chain produce strong signals in the 3000–2850 cm⁻¹ range. mdpi.com C-H bending and deformation modes for the butyl group are also expected, notably around 1460 cm⁻¹ (scissoring) and 1380 cm⁻¹ (methyl symmetric bend).

A key vibration for this substituent is the stretching of the exocyclic carbon-sulfur bond (Alkyl-S-). This C-S stretching vibration typically results in a weak to medium intensity band in the 750–600 cm⁻¹ region. s-a-s.orgtsijournals.comiosrjournals.org This band may overlap with C-S vibrations from the thiazoline ring, but its presence is a crucial indicator of the thioether linkage.

Predicted Spectroscopic Data

Based on the analysis of related compounds, the following table summarizes the predicted key vibrational frequencies for 2-Thiazoline, 2-butylthio-.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IR IntensityExpected Raman Intensity
2965–2950ν_as(CH₃), ν_as(CH₂)Butyl GroupStrongStrong
2880–2860ν_s(CH₃), ν_s(CH₂)Butyl GroupMedium-StrongStrong
1630–1600ν(C=N)Thiazoline RingMedium-StrongMedium
1465–1450δ(CH₂), δ(CH₃)Butyl & Thiazoline RingMediumMedium
1380–1370δ_s(CH₃)Butyl GroupMediumMedium
1360–1340ν(C-N)Thiazoline RingMediumWeak
750–650ν(C-S)Exocyclic S-ButylWeak-MediumMedium-Strong
720–640ν(C-S)Thiazoline RingWeak-MediumMedium

ν: stretching; δ: bending/deformation; as: antisymmetric; s: symmetric. Intensities are predictive and based on typical observations for these functional groups.

The combined presence of strong aliphatic C-H stretching bands (2850-3000 cm⁻¹), a distinct C=N stretching band (~1615 cm⁻¹), and one or more C-S stretching bands in the lower frequency region (600-750 cm⁻¹) would provide strong spectroscopic evidence confirming the identity and structural integrity of 2-Thiazoline, 2-butylthio-.

Computational and Theoretical Studies on 2 Thiazoline, 2 Butylthio

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-Thiazoline, 2-butylthio-. DFT methods provide a good balance between computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules.

DFT calculations can elucidate the electronic structure of 2-Thiazoline, 2-butylthio-, providing a detailed picture of electron distribution and orbital energies. From the electronic structure, various reactivity descriptors can be calculated to predict the molecule's chemical behavior.

Key electronic properties and reactivity descriptors that can be determined for 2-Thiazoline, 2-butylthio- using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to predicting how the molecule will interact with other chemical species.

A hypothetical table of calculated reactivity descriptors for 2-Thiazoline, 2-butylthio- is presented below.

DescriptorValue (hypothetical)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity
Electronegativity (χ)3.65 eVMeasure of the power to attract electrons
Chemical Hardness (η)2.85 eVResistance to change in electron distribution
Electrophilicity Index (ω)2.34 eVPropensity to accept electrons

DFT calculations are also a valuable tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of 2-Thiazoline, 2-butylthio-. By calculating these parameters and comparing them with experimental data, the molecular structure can be confirmed.

Predicted spectroscopic data for 2-Thiazoline, 2-butylthio- would include:

Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) can be computed. The calculated frequencies and intensities can be compared with experimental spectra to assign vibrational modes to specific molecular motions.

NMR Chemical Shifts: DFT methods can predict the ¹H and ¹³C NMR chemical shifts. This is particularly useful for assigning peaks in complex spectra and for confirming the connectivity of atoms in the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions and the color of the compound.

Below is a hypothetical comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for 2-Thiazoline, 2-butylthio-.

Carbon AtomExperimental Shift (ppm) (hypothetical)Calculated Shift (ppm) (hypothetical)
C=N165.2164.8
S-CH₂-CH₂-N60.159.7
S-CH₂-CH₂-N30.530.1
S-CH₂-C₃H₇35.435.0
S-CH₂-CH₂-C₂H₅31.230.8
S-C₃H₆-CH₃22.121.7
S-C₄H₈-CH₃13.913.5

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions involving 2-Thiazoline, 2-butylthio-. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, characterize transition states, and determine activation energies.

For a given reaction of 2-Thiazoline, 2-butylthio-, computational methods can be used to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

The characterization of a transition state involves:

Geometry Optimization: Locating the stationary point on the potential energy surface that corresponds to the TS.

Frequency Analysis: Confirming that the structure is a true transition state by identifying a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. For instance, in a substitution reaction, computational modeling could determine whether the reaction proceeds through an SN1 or SN2 mechanism by comparing the activation energies of the respective transition states.

The butylthio- group in 2-Thiazoline, 2-butylthio- can adopt various conformations due to rotation around the C-S and C-C single bonds. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. This is important as the reactivity and properties of the molecule can be influenced by its conformation.

A potential energy surface (PES) can be constructed by systematically varying key dihedral angles and calculating the energy at each point. The PES provides a comprehensive map of the conformational landscape, revealing the low-energy regions (stable conformers) and the paths for interconversion between them.

Molecular Dynamics Simulations to Understand Solution Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of 2-Thiazoline, 2-butylthio- in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes.

Key aspects of solution behavior that can be investigated with MD simulations include:

Solvation Structure: MD simulations can reveal how solvent molecules arrange around the 2-Thiazoline, 2-butylthio- solute, providing a detailed picture of the solvation shell.

Conformational Dynamics: In solution, the molecule is not static but undergoes conformational changes. MD simulations can track these changes over time and determine the relative populations of different conformers in a given solvent.

Transport Properties: Properties such as the diffusion coefficient of 2-Thiazoline, 2-butylthio- in a particular solvent can be calculated from MD simulations.

By understanding the behavior of 2-Thiazoline, 2-butylthio- in solution, it is possible to better interpret experimental results and predict its behavior in various chemical and biological environments.

Machine Learning Approaches for Property Prediction and Synthesis Design

The application of computational power to chemical research has opened up new avenues for predicting the properties of molecules and designing efficient synthetic routes. For compounds like 2-Thiazoline, 2-butylthio-, machine learning (ML) offers a powerful toolkit to accelerate discovery and development, even though specific studies on this exact molecule are not prevalent in public literature. However, by examining research on analogous thiazole (B1198619) and thiazoline (B8809763) derivatives, we can understand the methodologies and potential applications of ML in this area.

Machine learning models, particularly those for Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), are instrumental in predicting the biological activity and physicochemical properties of novel compounds. tandfonline.comresearchgate.net These models are built by training algorithms on datasets of molecules with known properties, enabling them to learn the complex relationships between a molecule's structure and its behavior.

For instance, in a study on 2-thiazolylhydrazone derivatives, machine learning methods were employed to develop QSAR models with high predictive power for anti-Cryptococcus neoformans activity. tandfonline.com A random forest classification model demonstrated high accuracy, and the physicochemical interpretations of these models highlighted the importance of specific structural features for antifungal activity. tandfonline.com Such an approach could be hypothetically applied to 2-Thiazoline, 2-butylthio- to predict its potential biological activities.

Various machine learning algorithms are utilized in these predictive models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). imist.ma These methods use molecular descriptors—numerical representations of a molecule's topological, electronic, geometric, and physicochemical characteristics—to build their predictive models. imist.ma A study on thiazole derivatives as PIN1 inhibitors demonstrated the superior performance of an ANN model over MLR and PLS methods, showcasing the potential of more complex algorithms to capture intricate structure-activity relationships. imist.ma

The following table summarizes the performance of different machine learning models in predicting the biological activity of various thiazole and thiazoline derivatives, illustrating the statistical validation and predictive power of these computational tools.

Model TypeTarget ActivityR² (Training Set)Q² (Cross-Validation)R² (Test Set)Reference
2D-QSAR (MLR)Anti-Cryptococcus neoformans--0.934 tandfonline.com
4D-QSARAnti-Cryptococcus neoformans--0.831 tandfonline.com
Random ForestAnti-Cryptococcus neoformans--- tandfonline.com
2D-QSAR (GFA-MLR)Anti-influenza (H1N1)0.91920.87670.8943 nih.gov
2D-QSAR (GFA-ANN)Anti-influenza (H1N1)0.92270.92120.8831 nih.gov
3D-QSAR (CoMFA)Tubulin Inhibition--0.98 scielo.org.mx
3D-QSAR (CoMSIA)Tubulin Inhibition--0.97 scielo.org.mx
QSAR (MLR)PIN1 Inhibition0.760.630.78 imist.ma
QSAR (ANN)PIN1 Inhibition0.980.990.98 imist.ma

Table 1: Performance of various machine learning models in predicting the biological activity of thiazole and thiazoline derivatives.

Beyond property prediction, machine learning is also emerging as a valuable tool for synthesis design. While specific applications for the synthesis of 2-Thiazoline, 2-butylthio- are not documented, the general approach involves using ML algorithms to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. These tools can analyze vast amounts of chemical reaction data to identify patterns and make predictions that can guide synthetic chemists. Recent advancements have led to the development of sophisticated models that can assist in retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials.

In silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, are often coupled with machine learning to provide a comprehensive understanding of a compound's potential as a drug candidate. nih.govmdpi.com For example, in the study of 1,3-thiazine derivatives as anti-influenza inhibitors, computational modeling was used to predict the inhibitory activities and ADMET properties of the compounds. nih.gov

While the direct application of machine learning to 2-Thiazoline, 2-butylthio- remains a future prospect, the methodologies and successes in the broader field of thiazole and thiazoline derivatives demonstrate the immense potential of these computational approaches. As more data becomes available and algorithms become more sophisticated, machine learning is poised to play an increasingly critical role in the design and discovery of novel compounds.

Derivatives and Structure Reactivity Relationships in 2 Alkylthio 2 Thiazolines

Impact of Alkylthio Chain Length on Chemical Reactivity

The alkylthio group at the 2-position is a key determinant of the molecule's reactivity. While extensive comparative studies detailing the kinetic differences between various alkyl chain lengths are not prevalent in the literature, established chemical principles allow for the extrapolation of reactivity patterns. The primary site of reactivity on the alkyl chain is the carbon atom adjacent (alpha) to the sulfur atom.

The protons on this alpha-carbon are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA) or butyllithium (BuLi), to form a stabilized carbanion. acs.org This reactivity is well-documented for analogous compounds like 2-methyl-2-thiazoline. acs.org The resulting carbanion is a potent nucleophile that can react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds. acs.orgnih.gov

For 2-butylthio-2-thiazoline, deprotonation would occur on the methylene (B1212753) group of the butyl chain attached to the sulfur atom. The stability and nucleophilicity of this carbanion are influenced by:

Inductive Effects: Longer alkyl chains, like the butyl group, are weakly electron-donating compared to a methyl group. This subtle electronic difference may slightly modulate the stability of the carbanion and its subsequent reactivity.

Steric Hindrance: The bulkiness of the alkyl chain can influence the rate of reaction. A butyl group presents more steric hindrance than a methyl group, which could affect the approach of bulky electrophiles to the carbanionic center.

A practical demonstration of the tolerance for varied alkyl chain lengths is seen in the synthesis of (2-alkylthiothiazolin-5-yl)methyl dodecanoates, where various alkyl N-allylcarbamodithioates, the precursors to the 2-alkylthio-2-thiazoline moiety, successfully undergo tandem radical reactions to form the desired products in good yields. researchgate.net This indicates that the core reactions are compatible with a range of alkylthio chain lengths.

Table 1: General Reactivity of 2-Alkyl- and 2-Alkylthio-2-Thiazolines via α-Deprotonation This table illustrates the general reaction pathway for 2-alkyl-substituted thiazolines, which is analogous to the expected reactivity for 2-alkylthio derivatives.

Reactant (R-group) Base Electrophile (E+) Product
2-Methyl-2-thiazoline LDA Nitriles (R'-CN) 2-(2-Iminoalkyl)-2-thiazoline
2-Methyl-2-thiazoline LDA Dielctrophiles Fused Heterocycles
2-Alkylthio-2-thiazoline BuLi Diphenyl disulfide 2-(Alkyl(phenyl)thio)-2-thiazoline

Substituent Effects on the Thiazoline (B8809763) Ring System

Modifications to the thiazoline ring itself, at positions 4 and 5, have a profound impact on the molecule's stability and reactivity, particularly its stereochemistry. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can govern reaction outcomes.

A key example is the racemization at the C4 position during certain synthetic procedures. In the synthesis of 2-thiazolines from S-trityl-protected cysteine amides, the stereochemical integrity at C4 is highly dependent on the nature of a substituent on an adjacent aromatic ring. acs.org

An electron-withdrawing group (e.g., p-nitro) on the aromatic ring leads to significant racemization at the C4 position of the thiazoline. acs.org

Conversely, an electron-donating group (e.g., p-methoxy) almost completely suppresses racemization, preserving the stereochemistry. acs.org

This effect highlights how electronic signals can be transmitted through the molecular framework to influence a stereocenter's stability. Similarly, in studies on fused thiazole (B1198619) systems, substrates with strong electron-withdrawing groups consistently produce lower yields in cyclization reactions compared to those with electron-donating groups, which proceed in good yields. mdpi.com This principle suggests that the electronic properties of substituents on the thiazoline ring can be used to control not only stereochemistry but also reaction efficiency.

Table 2: Impact of Electronic Effects on Stereochemistry at Thiazoline C4-Position Data derived from TiCl₄-mediated deprotection-cyclodehydration reactions of cysteine amides. acs.org

Aromatic Ring Substituent at para-position Electronic Nature Observation at C4-Position
-NO₂ Electron-Withdrawing Significant Racemization
-OCH₃ Electron-Donating Racemization Suppressed

Introduction of Exocyclic Substituents

Introducing substituents that are attached to the ring via a double bond (exocyclic) dramatically alters the chemical properties and opens up new synthetic pathways. This is typically achieved by first leveraging the acidity of the α-protons of the 2-alkylthio group, as described in section 8.1, to create a carbanion which is then functionalized.

Two important classes of derivatives with exocyclic substituents are vinyl thiazolines and thiazoline phosphonates.

Vinyl Thiazolines: These derivatives contain an exocyclic carbon-carbon double bond (C=C). They are valuable synthetic intermediates that can act as Michael acceptors, allowing for conjugate additions, or as heterodienes in cycloaddition reactions. acs.orgnih.gov This transforms the original thiazoline derivative into a versatile building block for constructing more complex molecular architectures.

Thiazoline Phosphonates: These compounds incorporate an exocyclic carbon-phosphorus double bond and are used as reagents in the Horner-Wadsworth-Emmons (HWE) reaction. nih.gov The HWE reaction is a powerful and widely used method for synthesizing alkenes, particularly E-alkenes, from aldehydes or ketones. wikipedia.orgalfa-chemistry.com In this context, the thiazoline phosphonate carbanion reacts with a carbonyl compound to produce an alkene, with the thiazoline moiety being incorporated into the final product. nih.govwikipedia.org

Table 3: Horner-Wadsworth-Emmons (HWE) Reaction Using a Thiazoline-Based Reagent This table provides a generalized scheme for the HWE olefination reaction.

Thiazoline Reagent Carbonyl Compound Base Product
Thiazoline Phosphonate Aldehyde (R-CHO) Strong Base (e.g., NaH) (E)-Alkene
Thiazoline Phosphonate Ketone (R-CO-R') Strong Base (e.g., NaH) Tetrasubstituted Alkene

Design Principles for Modulating Chemical Properties and Synthetic Utility

Based on the structure-reactivity relationships discussed, several design principles emerge for tailoring the properties of 2-alkylthio-2-thiazolines for specific synthetic applications:

Leveraging α-Acidity for Functionalization: The inherent acidity of the protons on the carbon adjacent to the thioether linkage is the most direct handle for modification. This position can be selectively deprotonated to create a nucleophilic center, allowing for the introduction of a wide array of electrophiles. This is the foundational step for creating more complex derivatives, including those with exocyclic substituents.

Electronic Tuning of the Ring System: The stereochemical and electronic properties of the thiazoline core can be modulated by substituents on the ring. To maintain stereochemical integrity at chiral centers like C4, electron-donating groups should be incorporated into the molecular design. Conversely, if racemization is desired or inconsequential, electron-withdrawing groups can be used. These substituents can also be used to influence reaction rates and yields.

Strategic Installation of Exocyclic Functionality: For applications requiring fundamentally different reaction pathways, the 2-alkylthio group should be considered a precursor to a more reactive exocyclic group. Transforming it into a vinyl group enables participation in Michael additions and cycloadditions. Converting it into a phosphonate enables its use in HWE olefination reactions, providing a reliable method for C=C bond formation. This strategy significantly expands the synthetic utility of the original thiazoline scaffold.

By applying these principles, chemists can rationally design 2-alkylthio-2-thiazoline derivatives that are optimized for specific transformations, making them powerful tools in modern organic synthesis.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of thiazolines often involves condensation reactions that may rely on harsh conditions or environmentally detrimental solvents. The future of 2-butylthio-2-thiazoline synthesis lies in the adoption of green chemistry principles to enhance efficiency, reduce waste, and improve safety.

Emerging sustainable approaches that could be adapted for the synthesis of this specific compound include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and often allows for solvent-free conditions. spectroscopyonline.com The application of microwave irradiation to the reaction of a suitable N-acylthioamide with an amino thiol precursor could provide a rapid and efficient route to 2-butylthio-2-thiazoline.

Multicomponent Reactions (MCRs): MCRs are highly valued for their atom economy and procedural simplicity, combining three or more reactants in a single step to form a complex product. spectroscopyonline.com Designing a one-pot MCR strategy for 2-butylthio-2-thiazoline would represent a significant advancement in its synthesis, improving efficiency and reducing waste generation. spectroscopyonline.com

Green Solvents and Catalysts: The replacement of volatile organic compounds with environmentally benign solvents is a key goal of sustainable chemistry. Research into using solvents like hexafluoroisopropanol (HFIP), which is recyclable, or catalyst-free systems in water could lead to cleaner synthetic processes. spectroscopyonline.comyoutube.com The development of a biocatalyst, such as a chitosan-based hydrogel, could also offer a reusable and eco-friendly catalytic option. americanpharmaceuticalreview.com

MethodologyKey AdvantagesPotential for 2-Butylthio-2-Thiazoline
Traditional CondensationWell-established proceduresOften requires harsh conditions, long reaction times, and hazardous solvents.
Microwave-Assisted SynthesisRapid reaction times, higher yields, solvent-free options spectroscopyonline.comOffers a faster, more energy-efficient production route.
Multicomponent ReactionsHigh atom economy, reduced waste, procedural simplicity spectroscopyonline.comEnables a highly efficient one-pot synthesis, minimizing purification steps.
Green Solvent/Catalyst SystemsReduced environmental impact, improved safety, potential for catalyst recycling youtube.comamericanpharmaceuticalreview.comAligns production with modern standards of sustainable chemistry.

Exploration of New Catalytic Applications

Thiazoline (B8809763) derivatives have gained significant attention for their role as ligands in transition metal-catalyzed reactions. nih.gov The unique electronic and steric properties imparted by the sulfur atom make them distinct from their oxazoline (B21484) counterparts. spectroscopyonline.com For 2-butylthio-2-thiazoline, the presence of an additional sulfur atom in the butylthio group presents an intriguing prospect for creating novel ligands.

Future research in this area could focus on:

Asymmetric Catalysis: Chiral versions of 2-butylthio-2-thiazoline could be synthesized and employed as ligands for metals such as palladium, iridium, or copper. nih.govresearchgate.net The thioether group could coordinate with the metal center, potentially influencing the catalyst's stereoselectivity in key reactions like asymmetric hydrogenations, cyclopropanations, or C-C bond-forming reactions. nih.gov

Modulating Electronic Properties: The butylthio substituent can be chemically modified (e.g., oxidation to sulfoxide (B87167) or sulfone) to fine-tune the electronic properties of the thiazoline ligand. This modulation could alter the catalytic activity and selectivity of the corresponding metal complex, opening doors to new catalytic transformations.

Bifunctional Catalysis: The nitrogen and sulfur atoms of the thiazoline ring, combined with the sulfur of the butylthio group, offer multiple coordination sites. This raises the possibility of designing bifunctional catalysts where the ligand actively participates in the reaction mechanism beyond simply binding to the metal.

Advanced Characterization Techniques for Real-time Reaction Monitoring

To develop robust and scalable synthetic methods, a deep understanding of reaction kinetics, mechanisms, and intermediate formation is crucial. Process Analytical Technology (PAT) provides the tools for real-time, in-situ monitoring of chemical reactions, moving beyond traditional offline analysis. americanpharmaceuticalreview.com

The application of PAT to the synthesis of 2-butylthio-2-thiazoline could involve:

In-situ FT-IR and Raman Spectroscopy: These non-destructive spectroscopic techniques can monitor the real-time concentration of reactants, products, and key intermediates by tracking their characteristic vibrational frequencies. americanpharmaceuticalreview.comyoutube.com An FT-IR probe inserted directly into the reaction vessel could follow the disappearance of starting material carbonyl or amine peaks and the appearance of the thiazoline C=N stretch, providing precise data on reaction progress and endpoint. youtube.comnih.gov

Reaction Kinetics Analysis: Data-rich experiments using PAT tools provide the high-quality information needed to build accurate kinetic models. mt.com This allows for the precise determination of reaction rates and the influence of variables like temperature and catalyst loading, facilitating rapid process optimization.

Impurity Profiling: Real-time monitoring can help identify the formation of transient intermediates or byproducts that might be missed by conventional offline analysis. americanpharmaceuticalreview.com This insight is invaluable for understanding reaction mechanisms and minimizing impurity formation.

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling predictive modeling and rational design. youtube.com These computational tools can accelerate the discovery and optimization of molecules like 2-butylthio-2-thiazoline and their synthetic routes.

Future directions include:

Retrosynthesis Prediction: ML models, particularly those using transfer learning, can be trained to predict viable synthetic pathways for complex heterocyclic molecules. mdpi.com Applying such models could help chemists devise novel and more efficient routes to 2-butylthio-2-thiazoline and its derivatives.

Property Prediction and QSAR: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological or material properties of novel 2-butylthio-2-thiazoline derivatives. mt.com By correlating structural features with activity, these models can guide the design of new compounds with enhanced properties, such as improved catalytic efficiency or specific biological activity, before they are synthesized in the lab. wiley.com

Optimization of Reaction Conditions: AI algorithms can analyze complex datasets from experiments to identify the optimal conditions for a chemical reaction. This approach could be used to rapidly optimize the synthesis of 2-butylthio-2-thiazoline, maximizing yield and minimizing costs and waste.

Expanding the Scope of 2-Butylthio-2-Thiazoline in Diversified Chemical Research Fields

The thiazoline scaffold is a privileged structure found in numerous biologically active natural products and pharmaceutical agents, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com This provides a strong foundation for exploring the potential of 2-butylthio-2-thiazoline in new scientific domains.

Promising areas for future investigation are:

Medicinal Chemistry: The 2-butylthio-2-thiazoline core could serve as a starting point for the development of new therapeutic agents. The butylthio group offers a handle for further functionalization, allowing for the creation of a library of derivatives to be screened for various biological activities. acs.org Its structural similarity to other bioactive sulfur-containing heterocycles suggests potential as an anticancer or antimicrobial agent.

Materials Science: Thiazole (B1198619) and thiazoline derivatives have been investigated as corrosion inhibitors and components of functional polymers. The sulfur atoms in 2-butylthio-2-thiazoline could facilitate strong adsorption onto metal surfaces, making it a candidate for new anti-corrosion coatings.

Agrochemicals: Given that many commercial agrochemicals are based on heterocyclic structures, 2-butylthio-2-thiazoline derivatives could be synthesized and evaluated for potential herbicidal, fungicidal, or insecticidal properties.

Research FieldPotential ApplicationRationale
Medicinal ChemistryScaffold for anticancer or antimicrobial drugsThe thiazoline ring is a known pharmacophore; the butylthio group allows for structural diversification. acs.org
Materials ScienceCorrosion inhibitorMultiple sulfur atoms can enhance binding to metal surfaces, preventing oxidation.
AgrochemicalsFungicides, herbicidesHeterocyclic compounds are prevalent in agrochemical research and development.
CatalysisNovel ligand for transition metals nih.govThe N,S-heterocycle core combined with a thioether group offers unique coordination possibilities.

Q & A

Q. How do hydrogen bonding networks influence the pharmacological activity of 2-thiazoline derivatives?

  • Structure-Activity Relationship : Intramolecular H-bonds in hydroxyl-substituted analogs reduce conformational flexibility, potentially enhancing target binding. Compare pharmacokinetics of methoxy vs. hydroxy derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.